3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
CAS No. |
1031625-02-1 |
|---|---|
Molecular Formula |
C25H21N5O3S |
Molecular Weight |
471.54 |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3S/c1-33-18-8-5-16(6-9-18)22-23-27-25(32)20-12-7-17(13-21(20)30(23)29-28-22)24(31)26-14-15-3-10-19(34-2)11-4-15/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)SC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be analyzed through its various functional groups:
- Triazole ring : Contributes to its biological activity by facilitating interactions with biological targets.
- Methoxy and methylthio substituents : These groups enhance lipophilicity and may influence the compound's interaction with cellular membranes.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were evaluated against Staphylococcus aureus and Escherichia coli, demonstrating potential as an antibacterial agent.
Anticancer Properties
The anticancer activity of triazoloquinazolines has been extensively studied. The compound has been reported to induce apoptosis in cancer cell lines:
- Case Study : In vitro studies on human colon cancer (HCT 116) cells revealed that the compound exhibited an IC50 value of approximately 15 μM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been noted:
- Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting a role in modulating immune responses.
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in cancer cells, which is crucial for preventing tumor growth.
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
A study investigated the in vitro anticancer activity of synthesized quinazoline derivatives against the MDA-MB-231 breast cancer cell line. The results demonstrated that compounds with structural similarities to 3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide showed enhanced cytotoxicity compared to standard chemotherapeutic agents like paclitaxel. The mechanism of action was attributed to the inhibition of tumor-associated enzymes and pathways critical for cancer cell proliferation .
Antimicrobial Properties
The compound also exhibits promising antimicrobial properties. Its structure suggests potential interactions with bacterial enzymes or membranes, making it a candidate for further exploration in antibiotic development.
Case Study: Antimicrobial Testing
In a comparative study on various quinazoline derivatives, the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that modifications at specific positions on the quinazoline ring could enhance antimicrobial efficacy. This finding supports further investigation into structure-activity relationships (SAR) for optimizing antimicrobial agents derived from this scaffold .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Modifications such as varying substituents on the phenyl rings or altering the triazole moiety could lead to improved potency and selectivity.
Comparison with Similar Compounds
N-Benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Structural Differences : The benzyl group at the carboxamide position (vs. 4-(methylthio)benzyl in the target compound) reduces sulfur content and alters electronic properties.
Physicochemical Properties :
Property Target Compound (4-(Methylthio)benzyl) N-Benzyl Analog Molecular Formula C₂₄H₁₉N₅O₃S C₂₄H₁₉N₅O₃ Molecular Weight 481.55 g/mol 425.45 g/mol logP ~3.0 2.97 Polar Surface Area ~82 Ų 82.19 Ų
4-Benzyl-1-[(2,5-dimethylbenzyl)sulfanyl]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Structural Differences : The triazoloquinazoline core is fused at [4,3-a] (vs. [1,5-a] in the target compound), with additional substituents (2,5-dimethylbenzylsulfanyl and isopropyl groups) .
- Key Comparisons :
- The [1,2,4]triazolo[4,3-a]quinazoline system introduces a different ring topology, altering steric and electronic profiles.
- The isopropyl carboxamide group reduces polarity compared to the 4-(methylthio)benzyl group, lowering logD (estimated ~2.5 vs. ~3.0) .
- Biological Implications: The dimethylbenzylsulfanyl group may confer higher metabolic stability due to steric protection of the sulfur atom .
S-Alkylated 1,2,4-Triazoles (e.g., Compounds [10–15] from )
- Structural Contrast : These compounds lack the fused quinazoline system but feature a 1,2,4-triazole core with sulfonylphenyl and fluorophenyl substituents .
- Fluorine substituents enhance electronegativity and metabolic stability, while sulfonyl groups improve solubility (e.g., logSw ~-3.6 for the target compound vs. higher solubility in sulfonamide analogs) .
Preparation Methods
Quinazoline-2,4-Dione Intermediate Synthesis
The synthesis begins with the preparation of quinazoline-2,4(1H,3H)-dione, a critical precursor for triazoloquinazoline formation. Anthranilic acid derivatives are treated with potassium cyanate in acidic or alkaline conditions to yield o-ureidobenzoic acids, which undergo cyclization under thermal conditions. For the target compound, anthranilic acid substituted at the 8-position with a carboxylic acid group is essential to facilitate subsequent carboxamide functionalization.
Reaction Conditions
Chlorination to 2,4-Dichloroquinazoline
The quinazoline-2,4-dione intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of a base such as diisopropylethylamine (DIPEA) or N,N-dimethylaniline. This step introduces reactive chlorine atoms at positions 2 and 4 of the quinazoline ring, enabling further functionalization.
Optimization Note : Excess POCl₃ (3–4 equivalents) and prolonged reflux (6–8 hours) improve yields to >85%.
Hydrazine Incorporation and Cyclization
Treatment of 2,4-dichloroquinazoline with hydrazine hydrate at 0–5°C produces 2-chloroquinazolin-4-ylhydrazine. Subsequent cyclization with acetic anhydride at 100°C for 3–4 hours forms the triazolo[1,5-a]quinazoline core.
Critical Parameters
- Stoichiometry : 1.2 equivalents of hydrazine hydrate
- Cyclization solvent : Acetic anhydride (neat)
- Yield : 70–75%
Functionalization of the Triazoloquinazoline Core
Amidation at the 8-Carboxy Position
The 8-carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then coupled with 4-(methylthio)benzylamine.
Procedure
- Activation : 8-Carboxytriazoloquinazoline (1 equiv) in SOCl₂ (5 mL), refluxed for 2 hours.
- Amidation : Acid chloride reacted with 4-(methylthio)benzylamine (1.5 equiv) in dry DMF, 0°C to room temperature, 12 hours.
Yield : 80–85%
Synthetic Route Optimization and Challenges
Competing Side Reactions
Solvent and Catalyst Screening
Comparative studies show that DMF outperforms THF or toluene in amidation reactions due to superior solubility of intermediates (Table 1).
Table 1. Solvent Impact on Amidation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 25 | 85 |
| THF | 25 | 62 |
| Toluene | 80 | 45 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for the final compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
